molecular formula C22H17N3O5 B4718104 2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

Cat. No. B4718104
M. Wt: 403.4 g/mol
InChI Key: APYVHMLNEAAMHD-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, such as its ability to inhibit specific enzymes and its potential to act as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide involves the inhibition of specific enzymes such as COX-2 and LOX. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This decrease in pro-inflammatory mediators results in a reduction in the inflammatory process.
Biochemical and Physiological Effects:
2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide has been shown to have biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These biochemical and physiological effects make this compound a potential anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide in lab experiments include its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide. One potential direction is the development of new synthesis methods that can increase the yield of this compound. Another potential direction is the investigation of the potential of this compound as an anti-cancer agent. Additionally, the potential of this compound as a treatment for other inflammatory conditions such as arthritis and asthma can be investigated. Finally, the toxicity of this compound can be further studied to ensure its safety for human use.

Scientific Research Applications

2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to inhibit specific enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process. This inhibition of enzymes makes this compound a potential anti-inflammatory agent.

properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-2-29-19-8-4-6-17(13-19)24-22(26)16(14-23)12-20-9-10-21(30-20)15-5-3-7-18(11-15)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYVHMLNEAAMHD-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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